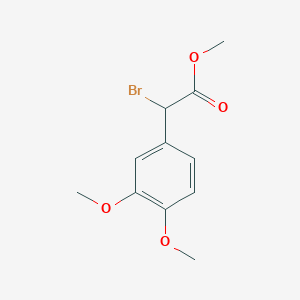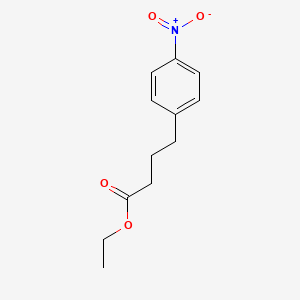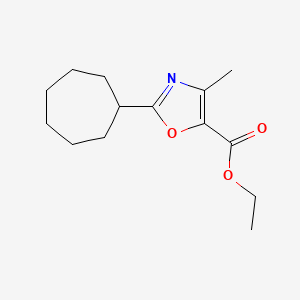
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the condensation of ethyl bromopyruvate with urea in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed direct arylation reactions. These methods allow for the regioselective arylation of oxazoles with various aryl and heteroaryl halides . The use of ionic liquids as solvents can improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole derivatives include palladium catalysts, bases like cesium carbonate, and oxidizing agents like iodine . Reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce 2,5-disubstituted oxazoles, while oxidation reactions can yield oxazole-4-carboxylic acids .
科学的研究の応用
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used as a building block for the synthesis of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Oxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds to ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate include other oxazole derivatives such as:
Macrooxazoles A-D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cycloheptyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-3-17-14(16)12-10(2)15-13(18-12)11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3 |
InChIキー |
PDGWCALBMNORRP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)C2CCCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


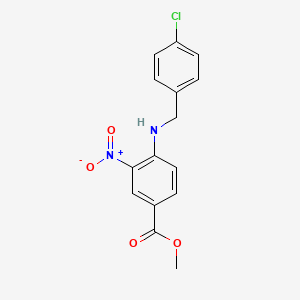
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
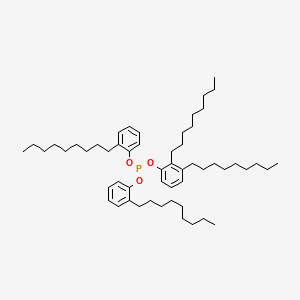
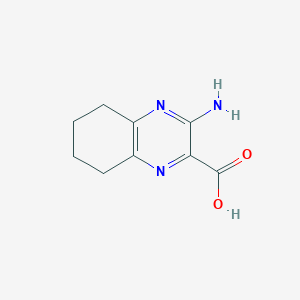
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
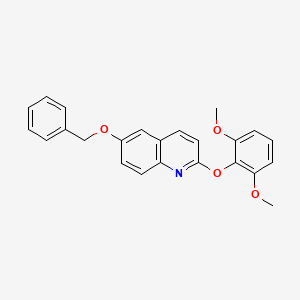
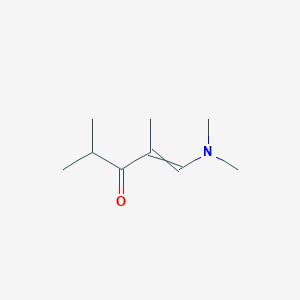

![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
